2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that features a fused triazole and pyrrole structure. Its chemical formula is , and it has a molecular weight of approximately 188.03 g/mol. The compound is characterized by the presence of a bromine atom at the second position of the pyrrolo ring, which significantly influences its reactivity and potential biological properties. This compound belongs to a broader class of pyrrolo[1,2-b][1,2,4]triazoles that have garnered attention in medicinal chemistry due to their applications as inhibitors of necroptosis—a regulated form of cell death implicated in various diseases, including cancer and neurodegenerative disorders .
The synthesis of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves multi-step synthetic strategies. While specific methods can vary, common approaches include:
These synthetic routes are designed to optimize yield and purity while maintaining the structural integrity necessary for biological activity .
The molecular structure of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can be represented as follows:
The structure features a bromine atom bonded to the carbon at position 2 of the pyrrole ring and a fused triazole ring. This unique arrangement contributes to its chemical reactivity and biological interactions .
The reactivity of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is primarily characterized by nucleophilic substitution reactions due to the presence of the bromine atom. Key reactions include:
These reactions are critical for developing new derivatives with enhanced pharmacological properties .
Research indicates that 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis signaling pathways. The mechanism involves:
This mechanism highlights its potential as a therapeutic agent for diseases characterized by dysregulated necroptosis .
These properties are essential for handling and application in laboratory settings .
The primary applications of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole and its derivatives include:
The ongoing research into this compound aims to explore its full therapeutic potential and develop derivatives with improved efficacy against necroptosis-related conditions .
The efficient construction of the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole core represents the foundational step in synthesizing the target brominated compound. Two predominant synthetic routes dominate the literature, distinguished by the cyclization strategy employed. The cyclization design strategy adopted in medicinal chemistry programs often involves incorporating key structural motifs from pharmacologically active molecules into novel scaffolds. For instance, researchers successfully merged the 5-phenyl-4,5-dihydro-1H-pyrazol-1-yl allosteric moiety characteristic of GSK'547 (a known RIPK1 inhibitor) with a lead triazole compound through strategic cyclization, yielding the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole scaffold. This approach proved critical for enhancing inhibitory activity against both human and murine RIPK1, overcoming species selectivity limitations inherent in earlier inhibitors [2].
A common pathway involves condensation-cyclization sequences starting from appropriately substituted pyrrole precursors. In one significant approach, phenolic compounds undergo alkylation with methyl 4-bromobutanoate, followed by Grignard addition (methylmagnesium bromide) to yield intermediates primed for cyclization. Subsequent Miyaura borylation and Suzuki coupling introduce structural diversity at key positions. The final triazole ring formation is achieved through condensation reactions between amines (e.g., S5a–g, S9a–e) and carboxylic acids (e.g., S7a–h, S11a, S11b), facilitated by catalysts like triethylamine or acetic acid under reflux conditions. This method provides access to diversely substituted pyrrolo[1,2-b][1,2,4]triazoles essential for structure-activity relationship (SAR) studies [2] [5].
Table 1: Cyclization Strategies for Pyrrolo[1,2-b][1,2,4]triazole Core Synthesis
Key Starting Materials | Cyclization Conditions | Key Intermediates | Primary Advantages |
---|---|---|---|
Phenolic compounds + Methyl 4-bromobutanoate | Grignard addition (MeMgBr), Miyaura borylation, Suzuki coupling | S3a-c, S5a-g | Enables introduction of aryl/heteroaryl diversity (R³) early in synthesis |
Pyrrole-bearing acids (I) + Hydrazine carbothiohydrazide | Reflux in EtOH, catalyzed by Et₃N (18h) | Pyrrole-triazole-amine-thione (II) | Direct access to triazole-bearing intermediate for Schiff base formation |
Intermediate (II) + Substituted benzaldehydes | Reflux in EtOH, catalyzed by AcOH (5h) | Schiff base products (1-16) | Efficient one-step formation of diverse Schiff base derivatives |
Regioselective introduction of bromine at the C2 position of the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole scaffold is paramount for subsequent derivatization, particularly via cross-coupling reactions. Electrophilic bromination represents the most direct method, employing reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). The mechanism proceeds via electrophilic attack on the electron-rich triazole ring, favored at the 2-position due to its inherent nucleophilicity. The reaction is characterized by high regioselectivity, often exceeding 90%, attributed to the electronic distribution within the fused ring system. Solvent choice significantly influences reaction efficiency and selectivity; hexafluoroisopropanol (HFIP) promotes mild and regioselective halogenation, while aqueous systems with additives like mandelic acid enhance bromine electrophilicity and regiocontrol [3] [10].
An alternative, highly chemoselective approach leverages umpoled enolonium chemistry. This method involves activating the parent amide precursor using triflic anhydride and 2,6-lutidine N-oxide, generating a highly electrophilic enolonium species. Subsequent treatment with bromide sources like tetrabutylammonium bromide (TBAB) delivers the α-brominated amide. Crucially, this method exhibits exceptional functional group tolerance, accommodating esters (e.g., 1da-1dc), ketones (1e), nitriles (1f), alkenes (1g), and alkynes (1h) without side reactions or halogen scrambling (e.g., 1ca-1cc). This chemoselectivity surpasses traditional methods using Br₂ or NBS, which often suffer from over-bromination or oxidative degradation of sensitive functionalities [6].
Table 2: Bromination Methodologies for 2-Position Functionalization
Method | Reagent System | Key Conditions | Regioselectivity | Notable Features |
---|---|---|---|---|
Electrophilic Aromatic Substitution | NBS, Br₂ | HFIP solvent, RT or mild heat; Mandelic acid/H₂O | High (C2 > C3) | Cost-effective, scalable; May require optimization for sensitive groups |
Umpoled Enolonium Bromination | R-CONR₂ → Enolonium (Tf₂O, LNO) then TBAB | Mild temps (0°C to RT), CH₂Cl₂ | Exclusive α-C (amide precursor) | Exceptional chemoselectivity (esters, ketones, alkenes, alkynes tolerated); No over-bromination |
Oxidative Bromination | NH₄Br or KBr + Oxone | MeOH or H₂O, RT | Moderate to High | Environmentally friendly Br source; Avoids handling corrosive Br₂/NBS |
Suzuki-Miyaura cross-coupling and Miyaura borylation are indispensable tools for elaborating the 2-bromo-pyrrolotriazole scaffold, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents critical for modulating biological activity and physicochemical properties.
The Miyaura borylation reaction transforms the 2-brominated heterocycle into the corresponding boronic ester pinacol (Bpin) derivative, a versatile Suzuki coupling partner. This reaction employs bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium complexes (e.g., PdCl₂(PPh₃)₂, Pd₂dba₃/XPhos) in the presence of a mild base like KOAc or KOPh. The choice of base is crucial to prevent competing Suzuki coupling of the nascent boronate. Recent advancements demonstrate improved efficiency using KOPh and catalytic systems like Pd₂dba₃/XPhos/PEG-2000, which offer recyclability and high activity even with challenging aryl chlorides. Solvent systems have expanded to include water, enhancing sustainability for large-scale synthesis of pharmaceutical intermediates [7] [2].
The generated boronic esters undergo Suzuki-Miyaura cross-coupling with diverse aryl or heteroaryl halides (or pseudohalides) under standard Pd(0) catalysis. This step exhibits excellent functional group compatibility, tolerating esters, ketones, nitriles, and halogens present in the pyrrolotriazole core or on the coupling partner. For instance, intermediates like S5a-g and S9a-e were synthesized via Suzuki coupling between boronic esters and (2-aminopyridin-4-yl)boronic acid or similar partners, forming key carbon-carbon bonds necessary for constructing complex RIPK1 inhibitors bearing the pyrrolotriazole core [2] [7].
Table 3: Key Parameters for Borylation and Suzuki Coupling of 2-Bromo-pyrrolotriazole
Reaction | Catalyst System | Base | Solvent | Temperature | Typical Yield Range | Key Applications in Pyrrolotriazole Synthesis |
---|---|---|---|---|---|---|
Miyaura Borylation | PdCl₂(dppf), PdCl₂(PPh₃)₂, Pd(OAc)₂/SPhos | KOAc, KOPh | Dioxane, THF, Toluene, H₂O | 80-100°C | 75-95% | Generation of coupling partners (e.g., S3a-c → Boronates) |
Suzuki Coupling (Aryl-Heteroaryl) | Pd(PPh₃)₄, Pd₂dba₃/XPhos, PdCl₂(PPh₃)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF, Toluene/EtOH | 80-110°C | 70-92% | Introduction of aminopyridyl motifs (e.g., S8a-e + (2-aminopyridin-4-yl)boronic acid → S9a-e) |
Suzuki Coupling (Sterically Demanding) | Pd₂dba₃/XPhos, Pd₂dba₃/QPhos | Cs₂CO₃, K₃PO₄ | Toluene, dioxane | 90-120°C | 60-85% | Coupling with ortho-substituted or hindered aryl halides |
Condensation reactions serve as the pivotal final step for introducing maximal structural diversity onto the pyrrolotriazole core, particularly at the R¹ and R² positions (see Table 4), enabling extensive SAR exploration. The acid-catalyzed Schiff base formation between primary amines (e.g., S5a-g, S9a-e) and aldehydes or ketones is widely employed. Optimization studies consistently identify acetic acid (AcOH) as a superior catalyst compared to mineral acids or Lewis acids for this transformation. Refluxing in ethanol provides an optimal balance between reaction rate and product stability, typically achieving completion within 5 hours. This method efficiently generated libraries of Schiff base derivatives (e.g., compounds 1-16 and 21-28), where the aldehyde component variation (aromatic, heteroaromatic, aliphatic) directly correlated with inhibitory potency against targets like cholinesterases or RIPK1 [5] [2].
Solvent effects profoundly influence condensation efficiency and product distribution. Polar protic solvents (e.g., ethanol, methanol) facilitate proton transfer steps and enhance the solubility of polar intermediates. Recent studies involving zeolite-catalyzed aldol condensations highlight the critical role of water distribution around acid sites in promoting C-C bond formation via stabilizing transition states through hydrogen-bonding networks. While not directly studying pyrrolotriazole condensation, these principles translate to optimizing dehydrative condensations involving carbonyl compounds and nucleophilic heterocycles. Minimizing water accumulation near the active site (e.g., using hydrophobic zeolites like M-*BEA-F) significantly increased rates of enolization and C-C coupling in model aldol reactions, suggesting strategies for improving analogous steps in pyrrolotriazole chemistry [8] [4].
Substituent electronic and steric effects dramatically impact both the condensation reaction kinetics and the biological activity of the resulting molecules. Electron-withdrawing groups (EWGs) on the aldehyde coupling partner generally enhance electrophilicity, accelerating imine formation. Crucially, SAR analysis of synthesized pyrrolotriazole Schiff bases revealed that substituents like para-trifluoromethyl (-CF₃) on the phenyl ring (e.g., compound 7) conferred the highest potency against acetylcholinesterase (AChE IC₅₀ = 5.10 ± 0.40 µM) and butyrylcholinesterase (BChE IC₅₀ = 5.60 ± 0.30 µM), attributed to enhanced binding affinity and conformational rigidity. Conversely, bulky ortho-substituents or strongly electron-donating groups (EDGs) often reduced activity, underscoring the need for precise steric and electronic matching within the target binding pocket [5].
Table 4: Impact of Substituents on Condensation Efficiency and Biological Activity
Substituent (R on Aldehyde) | Electronic Effect | Relative Condensation Rate | Example Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
---|---|---|---|---|---|
-CF₃ (para) | Strong EWG | High | 7 | 5.10 ± 0.40 | 5.60 ± 0.30 |
-H | Neutral | Medium | 1 | 8.20 ± 0.20 | 9.10 ± 0.50 |
-OCH₃ (para) | Moderate EDG | Medium | 9 | 8.80 ± 0.10 | 9.60 ± 0.10 |
-NO₂ (para) | Strong EWG | High | 6 | 6.20 ± 0.10 | 6.80 ± 0.20 |
-Cl (ortho) | Weak EWG / Steric | Low | 8 | 13.60 ± 0.20 | 14.30 ± 0.10 |
Bulkier Aromatics/Heterocycles | Varies | Low to Medium | 11 | 7.10 ± 0.20 | 7.80 ± 0.30 |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8